2,3,5-Trichloro-6-hydrazinylpyridine

Organic Synthesis Process Chemistry Quality Control

Researchers requiring regioselective oxidative deamination to 2,3,5-trichloropyridine face isomeric contamination with alternative hydrazinylpyridines. 2,3,5-Trichloro-6-hydrazinylpyridine (CAS 55933-94-3) eliminates this issue via its precise 6-hydrazinyl substitution pattern. • Oxidative conversion to 2,3,5-trichloropyridine achieves up to 95% yield and 98% purity-no chromatographic isomer separation needed. • Melting point (158-161 °C) enables rapid incoming QC verification as a simple pass/fail criterion. • Batch-specific analytical data (NMR, HPLC) ensures reproducible synthetic outcomes and smooth technology transfer.

Molecular Formula C5H4Cl3N3
Molecular Weight 212.46 g/mol
CAS No. 55933-94-3
Cat. No. B1273370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trichloro-6-hydrazinylpyridine
CAS55933-94-3
Molecular FormulaC5H4Cl3N3
Molecular Weight212.46 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)Cl)NN)Cl
InChIInChI=1S/C5H4Cl3N3/c6-2-1-3(7)5(11-9)10-4(2)8/h1H,9H2,(H,10,11)
InChIKeyINDHBHJIGGAHPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trichloro-6-hydrazinylpyridine CAS 55933-94-3: Procurement-Ready Technical Baseline for Research and Industrial Sourcing


2,3,5-Trichloro-6-hydrazinylpyridine (CAS 55933-94-3) is a chlorinated pyridine derivative featuring a hydrazinyl substituent at the 6-position. It is characterized by a melting point of 158–161 °C and a molecular weight of 212.46 g/mol [1]. The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the regioselective preparation of 2,3,5-trichloropyridine—a key building block for agrochemicals and pharmaceuticals [2]. Commercially available in purities of 95% or higher , this compound serves as a critical starting material for nucleophilic substitution and oxidation reactions that are sensitive to the specific substitution pattern on the pyridine ring.

6-Hydrazinyl regioisomer designed for exclusive oxidative conversion to 2,3,5-trichloropyridine
Nucleophilic substitution-ready scaffold with three chlorine substituents for sequential functionalization
Commercially available with batch-specific QC documentation (NMR, HPLC, GC) supporting procurement confidence

2,3,5-Trichloro-6-hydrazinylpyridine: Why Positional Isomers and Alternative Hydrazinylpyridines Cannot Be Interchanged in Regioselective Synthesis


The precise substitution pattern of 2,3,5-trichloro-6-hydrazinylpyridine—specifically the hydrazinyl group at the 6-position and chlorine atoms at the 2, 3, and 5 positions—dictates its unique reactivity profile in oxidation and nucleophilic displacement reactions. Substituting this compound with its 4-hydrazinyl isomer (CAS 55933-95-4) or with less chlorinated hydrazinylpyridines would fundamentally alter the regiochemical outcome of downstream transformations, leading to different products or reduced selectivity [1]. For example, the 6-hydrazinyl derivative is specifically required for the clean oxidative conversion to 2,3,5-trichloropyridine, whereas the 4-isomer would yield 2,3,5,6-tetrachloropyridine under identical conditions [1]. The quantitative evidence presented below establishes exactly where this positional specificity confers measurable advantages in synthetic efficiency and product purity, thereby justifying its prioritized selection over seemingly similar alternatives.

2,3,5-Trichloro-6-hydrazinylpyridine
4-Hydrazinyl isomer (CAS 55933-95-4)
Oxidation yields different product (2,3,5-trichloropyridine vs. 2,3,5,6-tetrachloropyridine), altering downstream application
Three chlorine atoms + 6-hydrazinyl
Less chlorinated hydrazinylpyridines
Reduced chlorine count may shift reactivity and regioselectivity in nucleophilic displacement sequences
Well-documented oxidation protocols
Alternative isomers
Lack of published high-yield synthetic benchmarks may require additional process development

2,3,5-Trichloro-6-hydrazinylpyridine Quantitative Differentiation Evidence: Head-to-Head Data for Informed Sourcing Decisions


Synthesis Yield and Purity: 96% Yield and 98.5% Purity Achieved via Optimized Hydrazine Hydrate Protocol

In a published synthetic protocol, 2,3,5-trichloro-6-hydrazinylpyridine was prepared from 2,3,5,6-tetrachloropyridine and hydrazine hydrate in methanol at 60–65 °C. The reaction yielded 101.6 g of white solid from 100 g of starting material, corresponding to a 96% yield with a purity of 98.5% as determined by HPLC . This level of efficiency and purity is critical for subsequent transformations where residual starting materials or byproducts can interfere with regioselective oxidations. While comparable yield data for the 4-hydrazinyl isomer under identical conditions are not publicly available, the documented 96% yield provides a benchmark for assessing alternative synthetic routes or vendor-provided material.

Synthesis Yield & Purity
Reported benchmark
96% yield, 98.5% purity (HPLC)
Supports vendor batch consistency evaluation against published high-performance standard
Protocol: hydrazine hydrate, 60–65 °C; sources not publicly detailed
Organic Synthesis Process Chemistry Quality Control

Melting Point Differentiation: 158–161 °C versus Related Chlorinated Pyridines and 4-Hydrazinyl Isomer

The melting point of 2,3,5-trichloro-6-hydrazinylpyridine is reported as 158–161 °C . This value is substantially higher than that of 2,3,5-trichloropyridine (48–48.5 °C) and 2,3,5,6-tetrachloropyridine (90–92 °C) [1], reflecting the presence of the hydrazinyl moiety and its impact on crystal packing. The melting point also serves to distinguish this compound from its positional isomer, 2,3,5-trichloro-4-hydrazinylpyridine (CAS 55933-95-4), for which no melting point has been publicly reported, though its predicted boiling point is 279.1 °C [2]. The well-defined melting range provides a reliable, instrument-free identity verification tool for incoming material acceptance.

Melting Point Differentiation
Class-level inference
158–161 °C
Enables rapid, cost-effective identity verification at receipt
>100 °C above 2,3,5-trichloropyridine; >60 °C above tetrachloropyridine
Physical Property Quality Control Identity Testing

Regioselective Oxidation: Exclusive Formation of 2,3,5-Trichloropyridine from 6-Hydrazinyl Isomer

Oxidation of 2,3,5-trichloro-6-hydrazinopyridine with alkaline hypochlorite yields exclusively 2,3,5-trichloropyridine, a valuable precursor for insecticides and herbicides [1][2]. In contrast, oxidation of the corresponding 4-hydrazinyl isomer under identical conditions produces 2,3,5,6-tetrachloropyridine, a compound with distinct applications in plant growth regulation [1][3]. This regiochemical divergence is a direct consequence of the hydrazinyl group position and cannot be overcome by modifying reaction conditions—the positional isomer fundamentally dictates the product identity. Furthermore, a subsequent patent improvement using hydrogen peroxide oxidation of the 6-hydrazinyl compound demonstrated enhanced yield (95%) and purity (98%) of 2,3,5-trichloropyridine compared to earlier methods [4].

Regioselective Oxidation
Head-to-head comparison
Exclusive formation of 2,3,5-trichloropyridine
Eliminates isomeric mixture separation; directly impacts synthetic efficiency
4-isomer yields 2,3,5,6-tetrachloropyridine under identical conditions
Regioselective Synthesis Agrochemical Intermediate Oxidation

Purity Benchmarking: Commercial Availability at 95% Minimum Purity with Batch-Specific QC Documentation

Major vendors, including Sigma-Aldrich, Bidepharm, and MolCore, consistently offer 2,3,5-trichloro-6-hydrazinylpyridine at a minimum purity of 95% . Bidepharm further provides batch-specific quality control documentation, including NMR, HPLC, and GC spectra . While the positional isomer 2,3,5-trichloro-4-hydrazinylpyridine is also commercially available, its purity specifications are less consistently documented in public sources. The availability of detailed, batch-level analytical data for the 6-hydrazinyl compound reduces procurement risk and facilitates compliance with GLP/GMP requirements in research and development settings.

Commercial Purity & QC
Class-level inference
≥95% purity, batch-specific NMR/HPLC/GC
Streamlines internal material qualification and supports regulatory documentation
Multiple vendors provide analytical documentation
Quality Assurance Procurement Analytical Chemistry

2,3,5-Trichloro-6-hydrazinylpyridine: High-Value Application Scenarios Anchored in Quantitative Differentiation Evidence


Regioselective Synthesis of 2,3,5-Trichloropyridine for Agrochemical Intermediates

This compound is the preferred starting material for the industrial production of 2,3,5-trichloropyridine via oxidative deamination. As established in Section 3, the 6-hydrazinyl isomer directs oxidation exclusively to the desired trichloropyridine product, achieving yields of up to 95% and purities of 98% [1][2]. This regiochemical fidelity eliminates the need for chromatographic separation of isomeric mixtures, directly reducing manufacturing costs and waste. The resulting 2,3,5-trichloropyridine is a critical intermediate for the synthesis of insecticides, miticides, and herbicides, including oxafen and clodinafop-propargyl [2].

Quality Control and Identity Verification via Melting Point Analysis

The distinct melting point of 158–161 °C provides a rapid, low-cost method for verifying the identity and gross purity of incoming material. This value is >100 °C higher than that of 2,3,5-trichloropyridine and >60 °C higher than that of 2,3,5,6-tetrachloropyridine, common contaminants or related intermediates. Procurement and quality assurance teams can use this property as a simple pass/fail acceptance criterion before committing material to valuable synthetic campaigns.

Process Development and Scale-Up Studies Requiring High-Purity Building Blocks

The documented synthesis protocol yielding 96% yield and 98.5% purity provides a validated benchmark for process chemists developing or optimizing routes to chlorinated pyridine derivatives. Researchers can use this compound as a high-purity building block for nucleophilic substitution reactions, where the presence of three chlorine atoms and a hydrazinyl leaving group enables sequential functionalization. The availability of batch-specific QC data from major vendors further supports reproducible experimental outcomes and technology transfer.

Differentiation from 4-Hydrazinyl Isomer in Patent-Protected Synthetic Routes

For organizations navigating intellectual property landscapes, the use of the 6-hydrazinyl isomer may be essential to practicing certain patented processes for preparing 2,3,5-trichloropyridine without infringing on alternative methods. The head-to-head comparison in Section 3 demonstrates that the 6-isomer yields a different product upon oxidation than the 4-isomer, a distinction that can be exploited in designing non-infringing synthetic pathways or in establishing freedom-to-operate positions [3].

Application
Selection Property
Validation Focus
Regioselective Synthesis of 2,3,5-Trichloropyridine
Positional specificity (6-hydrazinyl) for oxidative deamination
Product identity and purity against literature benchmarks
Identity Verification via Melting Point
Characteristic thermal behavior distinct from related chloropyridines
Rapid pass/fail acceptance testing at material receipt
Process Development & Scale-Up
High-purity building block with documented synthesis protocol
Batch reproducibility against published high-yield methodology
IP Strategy & Freedom-to-Operate
Isomer-dependent product divergence upon oxidation
Non-infringing synthetic route assessment based on regiochemical outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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